Cas no 63216-52-4 (Boc-(1R,2S)-(-)-2-aminocyclohex-4-ene-carboxylic Acid)

Boc-(1R,2S)-(-)-2-aminocyclohex-4-ene-carboxylic Acid structure
63216-52-4 structure
Product Name:Boc-(1R,2S)-(-)-2-aminocyclohex-4-ene-carboxylic Acid
CAS No:63216-52-4
MF:C12H19NO4
MW:241.28356385231
CID:959248
PubChem ID:329763225
Update Time:2025-11-02

Boc-(1R,2S)-(-)-2-aminocyclohex-4-ene-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • BOC-1,2-CIS-ACHEC-OH
    • Boc-(1R,2S)-(-)-2-aminocyclohex-4-ene-carboxylicacid
    • BOC-CIS-1,2-AMINOCYCLOHEX-4-ENE CARBOXYLIC ACID
    • BOC-(+/-)-CIS-2-AMINOCYCLOHEX-4-ENE-1-CARBOXYLIC ACID
    • BOC-CIS-2-AMINOCYCLOHEXENECARBOXYLIC ACID
    • CIS-1-(T-BUTYLOXYCARBONYLAMINO)-CYCLOHEX-4-ENYL-2-CARBOXYLIC ACID
    • CIS-1-(TERT-BUTYLOXYCARBONYL-AMINO)-CYCLOHEX-4-ENYL-2-CARBOXYLIC ACID
    • CIS-6-TERT-BUTOXYCARBONYLAMINO-CYCLOHEX-3-ENECARBOXYLIC ACID
    • (1S,6R)-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid
    • MFCD09750526
    • DTXSID901135732
    • Z2306803534
    • 3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1S,6R)-
    • rac-(1R,6S)-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid
    • EN300-6493810
    • TS-7132
    • (1S,6R)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-cyclohexene-1-carboxylic acid
    • CS-0454471
    • (1S,6R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic Acid
    • (1S,6R)-6-(Boc-amino)-cyclohex-3-ene-1-carboxylic Acid
    • 1226812-50-5
    • BOC-(1S,2R)-(+)-2-AMINOCYCLOHEX-4-ENE-CARBOXYLICACID
    • ( inverted exclamation markA)-cis-6-(Boc-amino)-3-cyclohexene-1-carboxylic acid
    • (1S,6R)-6-[(tert-butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid
    • (+/-)-cis-6-(Boc-amino)-3-cyclohexene-1-carboxylic acid, >=97.0%
    • 63216-52-4
    • (1S,6R)-6-(tert-butoxycarbonylamino)cyclohex-3-enecarboxylic acid
    • Boc-(1S,2R)-(+)-2-aminocyclohex-4-ene-carboxylic acid
    • (1S,6R)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid
    • AKOS030236634
    • Boc-(1R,2S)-(-)-2-aminocyclohex-4-ene-carboxylic Acid
    • MDL: MFCD09750526
    • Inchi: 1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1
    • InChI Key: FEPYBSDCOQXJAI-DTWKUNHWSA-N
    • SMILES: O(C(N[C@@H]1CC=CC[C@@H]1C(=O)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 241.13147
  • Monoisotopic Mass: 241.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 75.6Ų

Experimental Properties

  • PSA: 75.63

Boc-(1R,2S)-(-)-2-aminocyclohex-4-ene-carboxylic Acid Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Storage Condition:2-8°C

Boc-(1R,2S)-(-)-2-aminocyclohex-4-ene-carboxylic Acid Pricemore >>

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Additional information on Boc-(1R,2S)-(-)-2-aminocyclohex-4-ene-carboxylic Acid

Recent Advances in the Application of Boc-(1R,2S)-(-)-2-aminocyclohex-4-ene-carboxylic Acid (CAS: 63216-52-4) in Chemical Biology and Pharmaceutical Research

Boc-(1R,2S)-(-)-2-aminocyclohex-4-ene-carboxylic Acid (CAS: 63216-52-4) is a chiral cyclic amino acid derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural features and versatile applications. This compound, characterized by its bicyclic framework and Boc-protected amine group, serves as a valuable building block in the synthesis of peptidomimetics, bioactive molecules, and drug candidates. Recent studies have explored its potential in modulating protein-protein interactions, enhancing drug delivery systems, and serving as a scaffold for novel therapeutics.

One of the most notable advancements in the application of Boc-(1R,2S)-(-)-2-aminocyclohex-4-ene-carboxylic Acid is its role in the development of protease inhibitors. Researchers have leveraged its conformational rigidity and stereochemical properties to design inhibitors targeting key enzymes involved in diseases such as cancer and viral infections. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in inhibiting the SARS-CoV-2 main protease, highlighting its potential as a therapeutic agent in antiviral drug development.

In addition to its therapeutic applications, Boc-(1R,2S)-(-)-2-aminocyclohex-4-ene-carboxylic Acid has been employed in the field of chemical biology as a tool for studying enzyme mechanisms and protein-ligand interactions. Its incorporation into peptide sequences has enabled researchers to probe the structural and functional dynamics of biologically relevant macromolecules. Recent work published in ACS Chemical Biology detailed the use of this compound in the development of fluorescent probes for real-time monitoring of enzymatic activity, offering new insights into enzyme kinetics and inhibition.

The synthetic accessibility and modularity of Boc-(1R,2S)-(-)-2-aminocyclohex-4-ene-carboxylic Acid have also made it a popular choice for medicinal chemistry campaigns. A 2022 study in Organic Letters reported a novel, scalable synthesis route for this compound, significantly improving its availability for research and industrial applications. Furthermore, computational studies have predicted its potential in designing allosteric modulators for G-protein-coupled receptors (GPCRs), opening new avenues for drug discovery in neurological and metabolic disorders.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives based on this scaffold. Recent research efforts have focused on addressing issues such as metabolic stability and membrane permeability through structural modifications. A 2023 paper in Bioorganic & Medicinal Chemistry Letters presented a series of analogs with improved bioavailability, demonstrating the compound's adaptability in drug design.

Looking ahead, Boc-(1R,2S)-(-)-2-aminocyclohex-4-ene-carboxylic Acid continues to show great promise in bridging the gap between chemical synthesis and biological application. Its unique combination of structural features and functional versatility positions it as a key player in the development of next-generation therapeutics and chemical probes. Future research directions may include its application in targeted drug delivery systems, the development of covalent inhibitors, and exploration of its potential in addressing antibiotic resistance.

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